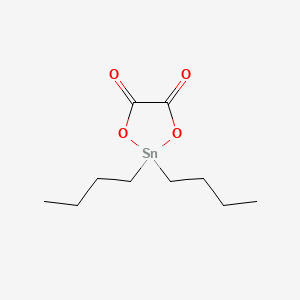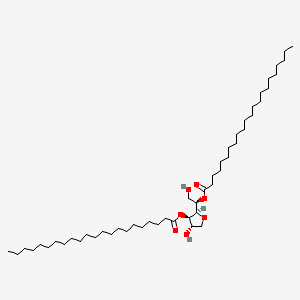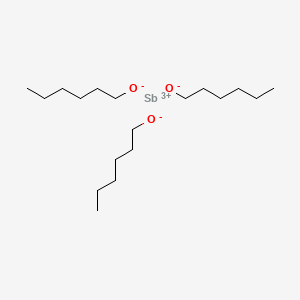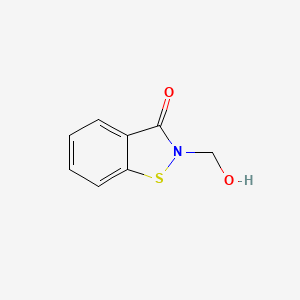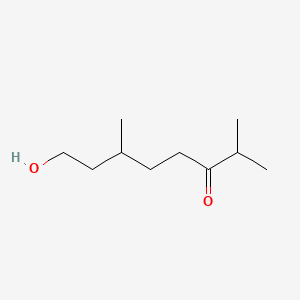
8-Hydroxy-2,6-dimethyloctan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-2,6-dimethyloctan-3-one is an organic compound with the molecular formula C10H20O2. It is a derivative of octanone and features a hydroxyl group at the 8th position and methyl groups at the 2nd and 6th positions. This compound is known for its role in the synthesis of various biologically active molecules, including insect pheromones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 8-Hydroxy-2,6-dimethyloctan-3-one involves the low-temperature reduction of mentholactone with diisobutylaluminum hydride in methylene chloride. This reaction can yield multiple products depending on the conditions, including this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves the use of readily available starting materials and reagents, making it feasible for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-2,6-dimethyloctan-3-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different products depending on the reagents and conditions used.
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Diisobutylaluminum hydride in methylene chloride at low temperatures (e.g., -70°C).
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used to replace the hydroxyl group.
Major Products Formed
Reduction: Depending on the conditions, products like 7-isopropyl-4-methyloxepan-2-ol can be formed.
Oxidation: Products such as ketones or carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Hydroxy-2,6-dimethyloctan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is involved in the synthesis of insect pheromones, which are crucial for studying insect behavior and pest control.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-2,6-dimethyloctan-3-one involves its interaction with specific molecular targets. For instance, when used as an insect pheromone, it binds to olfactory receptors in insects, triggering behavioral responses. The exact pathways and molecular targets can vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Isopropyl-4-methyloxepan-2-ol
- 2-Isobutoxy-7-isopropyl-4-methyloxepane
- 3-Methylcyclopentan-1-one
Uniqueness
8-Hydroxy-2,6-dimethyloctan-3-one is unique due to its specific structural features, such as the hydroxyl group at the 8th position and the methyl groups at the 2nd and 6th positions. These features make it a valuable intermediate in the synthesis of various biologically active compounds .
Propriétés
Numéro CAS |
84560-01-0 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
8-hydroxy-2,6-dimethyloctan-3-one |
InChI |
InChI=1S/C10H20O2/c1-8(2)10(12)5-4-9(3)6-7-11/h8-9,11H,4-7H2,1-3H3 |
Clé InChI |
DCMADGNDUAGIQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CCC(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



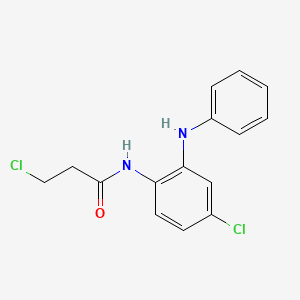

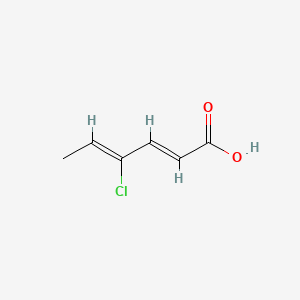
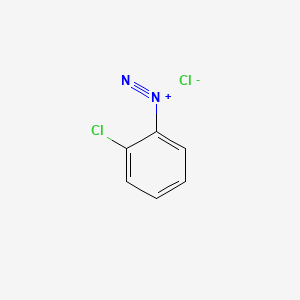
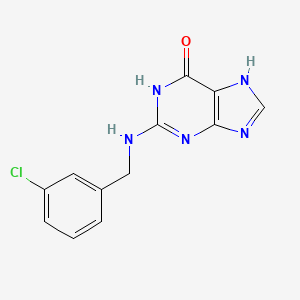
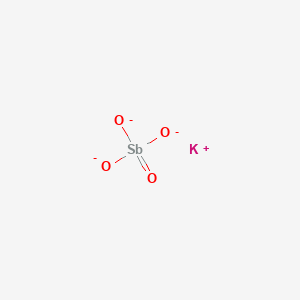
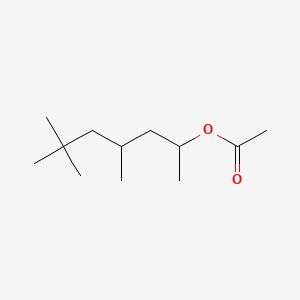
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)
